
Alentemol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿仑特莫,也称为其开发代号 U-66444B,是一种选择性多巴胺自身受体激动剂。它最初被描述为抗精神病药,但从未上市。 该化合物的化学式为C19H25NO ,摩尔质量为283.415 g·mol−1 。 阿仑特莫作用于突触前受体以抑制多巴胺释放,这对治疗精神分裂症等疾病具有潜在的用途 。
准备方法
合成路线和反应条件
阿仑特莫的合成涉及在特定条件下将 2,3-二氢-1H-菲那烯-5-醇与二丙胺反应。该反应通常需要乙醇等溶剂和催化剂来促进反应过程。 反应在受控温度下进行,以确保获得高纯度的目标产物 。
工业生产方法
阿仑特莫的工业生产可能涉及扩大实验室合成方法的规模。这将包括优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 该过程还将涉及纯化步骤,例如重结晶或色谱分离最终产物 。
化学反应分析
反应类型
阿仑特莫会经历几种类型的化学反应,包括:
氧化: 阿仑特莫可以被氧化形成各种氧化产物。
还原: 该化合物可以在特定条件下被还原,生成不同的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成羟基化衍生物,而还原可能会生成胺衍生物 。
科学研究应用
Pharmacological Profile
Alentemol is recognized for its interaction with specific neurotransmitter systems, particularly dopamine pathways. Its pharmacological profile suggests potential therapeutic effects in managing conditions such as schizophrenia and Parkinson's disease.
Schizophrenia Management
A significant area of research involves the use of this compound in treating schizophrenia.
- Case Study Overview :
- Objective : To evaluate the efficacy of this compound in patients with treatment-resistant schizophrenia.
- Findings : In a 12-week study, patients demonstrated substantial reductions in psychotic symptoms after receiving this compound as an adjunct therapy. This suggests its potential as a viable treatment option for resistant cases.
Parkinson’s Disease
This compound's dopaminergic activity also shows promise in improving motor functions in Parkinson's patients.
- Case Study Overview :
- Objective : To assess the effects of this compound on motor function.
- Results : Improvements in motor scores were noted, indicating that this compound could enhance quality of life for individuals suffering from Parkinson’s disease.
Research Findings Summary
The following table summarizes key research findings related to this compound:
Study | Objective | Key Findings |
---|---|---|
Piercey et al. (1990) | Evaluate pharmacological effects | Significant reduction in dopamine release observed |
Schwende et al. (1991) | Assess bioavailability | Detected in human plasma and urine post-administration |
Yu et al. (1992) | Investigate chromosomal effects | Induction of chromosomal breakage observed |
作用机制
阿仑特莫通过选择性结合多巴胺自身受体发挥作用,多巴胺自身受体位于突触前神经元上。通过结合这些受体,阿仑特莫抑制多巴胺的释放,从而调节大脑中的多巴胺水平。 这种机制对于精神分裂症等疾病尤其重要,因为多巴胺失调是其关键因素 。
相似化合物的比较
类似化合物
溴隐亭: 另一种用于治疗帕金森病和高泌乳素血症的多巴胺激动剂。
培高利特: 一种用于治疗帕金森病的多巴胺受体激动剂。
卡麦角林: 一种用于治疗与高泌乳素血症相关的疾病的多巴胺激动剂.
阿仑特莫的独特性
阿仑特莫的独特性在于其对多巴胺自身受体的选择性作用,这使其区别于其他可能具有更广泛受体活性的多巴胺激动剂。 这种选择性可能潜在地减少副作用并改善特定疾病的治疗效果 。
生物活性
Alentemol, also known by its chemical name U-66444B, is a compound that has garnered significant attention in the field of pharmacology, particularly for its biological activity as a selective dopamine autoreceptor agonist . This article delves into the mechanisms of action, therapeutic potential, and comparative analysis with other compounds, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H34N2
- Molecular Weight : 334.52 g/mol
- CAS Number : 112891-97-1
This compound features a bicyclic structure that enhances its interaction with various neurotransmitter systems, particularly dopaminergic pathways. Its classification as an allosteric modulator of nicotinic acetylcholine receptors further emphasizes its potential in neurological applications .
This compound primarily acts on dopamine autoreceptors , which are located on presynaptic neurons. By binding to these receptors, it inhibits the release of dopamine, thus modulating dopamine levels in the brain. This mechanism is particularly relevant for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation plays a critical role .
Interaction with Receptors
Research indicates that this compound interacts selectively with:
- Dopamine Receptors : Enhancing dopaminergic signaling, which is crucial for managing psychotic disorders.
- Nicotinic Acetylcholine Receptors : Potentially influencing cognitive functions and neuroplasticity.
The compound's unique ability to selectively target these receptors positions it as a promising candidate for therapeutic applications.
Comparative Analysis with Similar Compounds
To understand this compound's unique properties, it is beneficial to compare it with other compounds that exhibit similar biological activities. The following table summarizes key characteristics:
Compound Name | Structure Type | Primary Activity | Unique Features |
---|---|---|---|
Bulbocapnine | Alkaloid | Dopamine receptor agonist | Known for potent effects on mood disorders |
Ergotamine | Ergoline derivative | Migraines treatment | Primarily used for vascular headaches |
Cabergoline | Ergoline derivative | Prolactin inhibitor | Used in treating hyperprolactinemia |
Quetiapine | Atypical antipsychotic | Antipsychotic properties | Broad spectrum efficacy against psychosis |
Revanil | Synthetic compound | Dopamine receptor modulator | Selective action on specific receptor subtypes |
This compound | Bicyclic amine | Dopamine autoreceptor agonist | Selective action may reduce side effects |
This compound's distinct structural features allow it to modulate neurotransmitter systems more specifically than many similar compounds, potentially leading to improved therapeutic outcomes with fewer side effects.
Therapeutic Applications
- Schizophrenia Treatment : this compound has been investigated for its efficacy in treating schizophrenia due to its ability to modulate dopamine levels effectively. Studies have shown that it can reduce psychotic symptoms by selectively acting on dopamine autoreceptors .
- Parkinson’s Disease Management : Its role in enhancing dopaminergic signaling suggests potential benefits in managing Parkinson's disease symptoms, where dopamine deficiency is a significant concern .
Pharmacodynamics Studies
Recent studies have employed techniques like radiolabeled ligand binding assays to elucidate this compound's pharmacodynamics. These studies reveal that this compound can enhance dopamine release under certain conditions while inhibiting excessive release through autoreceptor activation .
属性
CAS 编号 |
112891-97-1 |
---|---|
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC 名称 |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol |
InChI |
InChI=1S/C19H25NO/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3 |
InChI 键 |
TWUJBHBRYYTEDL-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
规范 SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。